molecular formula C11H17N3O3 B12627715 N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine CAS No. 918893-57-9

N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine

Cat. No.: B12627715
CAS No.: 918893-57-9
M. Wt: 239.27 g/mol
InChI Key: PZHBRTRWGUZHAP-UHFFFAOYSA-N
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Description

N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine is a complex organic compound characterized by its unique structure, which includes a furan ring and a dihydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the condensation reaction of primary amines with carbonyl compounds, such as aldehydes or ketones . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine involves its interaction with various molecular targets. The furan ring and dihydroxylamine group can form coordination complexes with metal ions, which can then interact with biological molecules like proteins and nucleic acids . These interactions can lead to various biological effects, including cytotoxicity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and Schiff bases, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide .

Uniqueness

What sets N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine apart is its unique combination of a furan ring and a dihydroxylamine group, which provides it with distinct chemical and biological properties

Properties

CAS No.

918893-57-9

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

N-[1-[furan-2-ylmethyl(2-hydroxyiminopropyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H17N3O3/c1-9(12-15)6-14(7-10(2)13-16)8-11-4-3-5-17-11/h3-5,15-16H,6-8H2,1-2H3

InChI Key

PZHBRTRWGUZHAP-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN(CC1=CC=CO1)CC(=NO)C

Origin of Product

United States

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